4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one
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Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one is a heterocyclic compound that contains both a thiazole and an azetidinone ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The thiazole ring is known for its biological activity, while the azetidinone ring is a key structural component in many β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one typically involves the formation of the thiazole ring followed by the construction of the azetidinone ring. One common method involves the reaction of 2-aminothiazole with a suitable β-lactam precursor under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process can include the large-scale preparation of intermediates, followed by their sequential reaction to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidinone ring can inhibit the activity of certain enzymes, such as β-lactamases, by forming a stable complex with the enzyme. This dual interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
1-Phenylazetidin-2-one: A β-lactam compound with antimicrobial properties.
4-(2-Amino-1,3-thiazol-4-yl)phenol: Another thiazole derivative with potential biological activities.
Uniqueness
4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one is unique due to the combination of the thiazole and azetidinone rings in its structure. This combination provides a unique set of chemical and biological properties that are not found in simpler thiazole or azetidinone derivatives. The presence of both rings allows for a broader range of interactions with biological targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C12H11N3OS |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C12H11N3OS/c13-12-14-9(7-17-12)10-6-11(16)15(10)8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H2,13,14) |
InChI Key |
JEFBRKPNWFQQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
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